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Compound of Interest

Compound Name: Trt-PEG4-C2-acid hydrate

Cat. No.: B1341378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trt-PEG4-C2-acid hydrate is a heterobifunctional crosslinker containing a polyethylene glycol

(PEG) spacer arm, a terminal carboxylic acid, and a trityl (Trt) protected functional group. The

PEG spacer enhances the solubility and stability of the resulting conjugate, reduces

immunogenicity, and provides a flexible connection between conjugated molecules.[1][2] The

carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such

as the lysine residues of proteins, following activation. The trityl group serves as a protecting

group, which can be removed under acidic conditions to reveal a functional group for further

modification or to control the release of a conjugated molecule.[3][4]

This document provides detailed protocols for the use of Trt-PEG4-C2-acid hydrate in

bioconjugation, including the activation of the carboxylic acid, conjugation to a model protein,

and subsequent deprotection of the trityl group.
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Property Value

Chemical Name Trt-PEG4-C2-acid hydrate

CAS Number 1189873-11-7

Molecular Formula C₃₀H₃₈O₇S

Molecular Weight 542.68 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO, DMF, and chlorinated

solvents

Storage Store at -20°C, desiccated

Bioconjugation Workflow
The overall workflow for using Trt-PEG4-C2-acid hydrate to conjugate to a biomolecule (e.g.,

a protein) and subsequent deprotection is illustrated below.
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Figure 1: General workflow for bioconjugation using Trt-PEG4-C2-acid hydrate.

Experimental Protocols
Activation of Trt-PEG4-C2-acid hydrate with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of the PEG linker to form

an amine-reactive N-hydroxysuccinimide (NHS) ester. This two-step process is most efficient

when the activation is performed at a slightly acidic pH, followed by conjugation at a slightly

basic pH.[5][6]

Materials:

Trt-PEG4-C2-acid hydrate

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Reaction tubes

Procedure:

Allow the Trt-PEG4-C2-acid hydrate vial to equilibrate to room temperature before opening

to prevent moisture condensation.

Prepare a stock solution of Trt-PEG4-C2-acid hydrate in anhydrous DMF or DMSO (e.g., 10

mg/mL).

Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or

water (e.g., 10 mg/mL each).

In a reaction tube, add the desired amount of Trt-PEG4-C2-acid hydrate stock solution.

Add a 1.5 to 2-fold molar excess of EDC and NHS to the linker solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The

resulting solution contains the activated Trt-PEG4-C2-NHS ester and is ready for conjugation

to an amine-containing molecule.

Parameter Recommended Condition

Solvent Anhydrous DMF or DMSO

Activation Buffer 0.1 M MES, pH 4.5-6.0

EDC:Linker Molar Ratio 1.5:1 to 2:1

NHS:Linker Molar Ratio 1.5:1 to 2:1

Reaction Time 15-30 minutes

Temperature Room Temperature

Conjugation to an Amine-Containing Biomolecule (e.g.,
Protein)
This protocol describes the conjugation of the activated Trt-PEG4-C2-NHS ester to a protein

containing accessible primary amines (e.g., lysine residues).

Materials:

Activated Trt-PEG4-C2-NHS ester solution (from section 4.1)

Protein solution in an amine-free buffer (e.g., PBS)

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Purification columns (e.g., size-exclusion chromatography)

Procedure:

Prepare the protein solution in the Conjugation Buffer. The optimal protein concentration may

need to be determined empirically but is typically in the range of 1-10 mg/mL.
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Add the desired molar excess of the activated Trt-PEG4-C2-NHS ester solution to the protein

solution. A molar ratio of 5:1 to 20:1 (linker:protein) is a common starting point.

Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

Incubate for 15-30 minutes at room temperature.

Proceed immediately to the purification of the Trt-PEG-protein conjugate.

Parameter Recommended Condition

Conjugation Buffer PBS or Borate buffer, pH 7.2-8.0

Linker:Protein Molar Ratio 5:1 to 20:1 (optimize for target protein)

Reaction Time 2 hours at RT or 4 hours at 4°C

Temperature Room Temperature or 4°C

Quenching 50-100 mM Tris or Glycine

Purification of the PEGylated Conjugate
Purification is necessary to remove unreacted PEG linker, byproducts, and unconjugated

protein. The choice of method depends on the size and properties of the conjugate.

Size-Exclusion Chromatography (SEC): Effective for separating the larger PEG-protein

conjugate from smaller, unreacted PEG linkers and byproducts.[7]

Ion-Exchange Chromatography (IEX): Can separate proteins based on charge differences.

PEGylation can alter the surface charge of a protein, allowing for separation of conjugated

and unconjugated species.[7]

Reverse-Phase Chromatography (RPC): Useful for separating molecules based on

hydrophobicity. The addition of the PEG chain alters the hydrophobicity of the protein.[7]

Dialysis/Ultrafiltration: Can be used to remove small molecule impurities but may not

efficiently separate unconjugated protein from the PEGylated product.[8]
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Deprotection of the Trityl Group
The trityl group is acid-labile and can be removed under mild acidic conditions. This reveals a

primary functional group (e.g., a thiol, if the original protected group was a trityl-thioether) for

further conjugation or as a final step.

Trt-PEG-Biomolecule ProtonationH+ (e.g., TFA) Deprotected PEG-Biomolecule
+ Trityl Cation

Cleavage

Click to download full resolution via product page

Figure 2: Trityl group deprotection mechanism.

Materials:

Purified Trt-PEG-protein conjugate

Trifluoroacetic acid (TFA)

Scavenger (e.g., triisopropylsilane (TIPS) or water)

Dichloromethane (DCM) or other suitable organic solvent

Ice-cold diethyl ether

Procedure:

Lyophilize or dry the purified Trt-PEG-protein conjugate.

Dissolve the conjugate in a minimal amount of a suitable solvent like DCM.

Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIPS.

[9] The trityl group is very acid-labile, and for some applications, much milder conditions

(e.g., 1% TFA in DCM) may be sufficient.[9]

Add the deprotection cocktail to the dissolved conjugate and incubate for 30-60 minutes at

room temperature.
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Precipitate the deprotected conjugate by adding ice-cold diethyl ether.

Centrifuge to pellet the deprotected conjugate, wash with cold ether, and dry under vacuum.

Redissolve the deprotected conjugate in a suitable buffer for storage or further use.

Parameter Recommended Condition

Deprotection Reagent Trifluoroacetic acid (TFA)

TFA Concentration 1-95% in a suitable solvent (e.g., DCM)

Scavengers Water, Triisopropylsilane (TIPS)

Reaction Time 30-60 minutes

Temperature Room Temperature

Troubleshooting
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Issue Possible Cause Suggested Solution

Low Conjugation Efficiency Inactive linker (hydrolyzed)

Prepare fresh EDC/NHS and

linker solutions immediately

before use. Ensure solvents

are anhydrous.

Non-optimal pH

Verify the pH of the activation

(pH 4.5-6.0) and conjugation

(pH 7.2-8.0) buffers.

Presence of amine-containing

buffers

Use amine-free buffers such

as PBS, MES, or borate during

conjugation.

Protein Precipitation
High concentration of organic

solvent

Keep the volume of the linker

solution added to the protein

solution to a minimum (<10%

of the total volume).

Protein instability
Perform the conjugation

reaction at 4°C.

Incomplete Trityl Deprotection
Insufficient acid concentration

or time

Increase the TFA concentration

or extend the reaction time.

Monitor deprotection by HPLC

or mass spectrometry.

Conclusion
Trt-PEG4-C2-acid hydrate is a versatile tool for bioconjugation, offering a balance of

hydrophilicity, controlled spacing, and the ability for staged or conditional modifications through

the use of an acid-labile trityl protecting group. The protocols provided herein offer a robust

starting point for the successful conjugation of this linker to a variety of biomolecules.

Optimization of the reaction conditions, particularly the molar ratio of linker to biomolecule, may

be necessary to achieve the desired degree of labeling for specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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